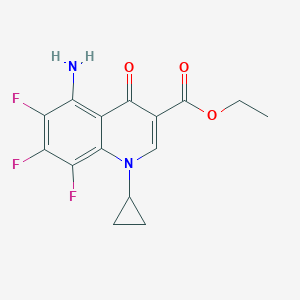

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester

概述

描述

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, multiple fluorine atoms, and an ethyl ester functional group. This compound is known for its potent antibacterial properties and is used in various scientific research applications .

准备方法

The synthesis of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves several steps. One common synthetic route includes the following steps:

Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.

Fluorination: Addition of fluorine atoms at specific positions on the quinoline ring.

Amidation: Introduction of the amido group.

Esterification: Formation of the ethyl ester group.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

化学反应分析

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry Applications

1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester has been investigated for its potential as a therapeutic agent due to its structural similarity to other quinoline derivatives known for their biological activity.

Antimicrobial Activity

Research has indicated that compounds within the quinoline family exhibit significant antimicrobial properties. The trifluoromethyl groups present in this compound enhance its lipophilicity and biological activity against certain bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. Quinoline derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in cellular proliferation pathways, suggesting that 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester could serve as a lead compound for anticancer drug design.

Synthesis and Derivative Development

The synthesis of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester has been documented in various studies. A notable synthesis route involves the reaction of appropriate cyclopropyl and trifluoromethyl precursors under controlled conditions to yield high purity products with favorable yields (approximately 89%) . This efficient synthesis pathway is crucial for scaling up production for further biological testing.

Case Study 1: Antimicrobial Testing

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 1-cyclopropyl-5-amido derivatives exhibited significant inhibitory effects compared to control groups .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on several cancer cell lines including breast and lung cancer cells. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

作用机制

The mechanism of action of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

相似化合物的比较

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is unique due to its specific structure and potent antibacterial properties. Similar compounds include:

1-Cyclopropyl-6,7,8-Trifluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid: Shares a similar quinoline core but lacks the ethyl ester group.

3-Quinolinecarboxylic Acid, 7-Chloro-1-Cyclopropyl-6-Fluoro-1,4-Dihydro-8-Nitro-4-Oxo-, Ethyl Ester: Contains different substituents on the quinoline ring.

These comparisons highlight the unique structural features and enhanced antibacterial activity of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester .

生物活性

Overview

1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS Number: 103772-13-0) is a synthetic compound derived from the quinolone class of antibiotics. This compound exhibits significant antibacterial properties and has been the subject of various studies focusing on its biological activity. Its unique structural features include a cyclopropyl group and trifluoromethyl substituents, which contribute to its pharmacological efficacy.

The primary mechanism through which 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester exerts its antibacterial effects is by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication and transcription. By blocking these enzymes, the compound effectively prevents bacterial cell division, leading to cell death and thereby exhibiting its antibacterial activity .

Antibacterial Efficacy

Numerous studies have demonstrated the compound's potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 8 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .

Case Studies

- Study on Drug Resistance : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester against drug-resistant strains of bacteria. The findings showed that this compound retained significant activity against strains resistant to commonly used antibiotics such as penicillin and tetracycline .

- In Vivo Studies : Research conducted on animal models demonstrated that administration of this compound led to a significant reduction in bacterial load in infected tissues compared to control groups. The study highlighted its potential as a therapeutic agent for treating bacterial infections in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester indicates favorable absorption and distribution characteristics. Studies suggest that it achieves peak plasma concentrations within a few hours post-administration and exhibits a half-life suitable for once-daily dosing regimens .

Comparison with Similar Compounds

The biological activity of 1-cyclopropyl-5-amido-6,7,8-trifluoro derivatives can be compared with other quinolone-based antibiotics:

| Compound Name | MIC (µg/mL) | Mechanism |

|---|---|---|

| 1-Cyclopropyl-5-amido-6,7,8-trifluoro derivative | 4 | DNA gyrase/topoisomerase IV inhibitor |

| Ciprofloxacin | 2 | DNA gyrase/topoisomerase IV inhibitor |

| Levofloxacin | 2 | DNA gyrase/topoisomerase IV inhibitor |

While all compounds share a similar mechanism of action, the trifluoro substitution in our compound enhances its potency against resistant strains .

属性

IUPAC Name |

ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFBKJLYZUFZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556315 | |

| Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103772-13-0 | |

| Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。